![molecular formula C14H10BrN3O3S B2474497 5-bromo-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 865286-57-3](/img/structure/B2474497.png)
5-bromo-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
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Description
5-bromo-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound belongs to the class of oxadiazole derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.
Scientific Research Applications
- Thiophene derivatives play a crucial role in organic electronics due to their semiconducting properties. This brominated thiophene compound can be used as a building block for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. Its functionalization allows for tailored electronic properties, making it valuable in these applications .
- 5-Bromo-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has been employed in the synthesis of radiopharmaceuticals. For instance, it was used to prepare 5-[^18F]fluoro-2-thiophenecarboxaldehyde, which can be used as a PET imaging agent for cancer diagnosis and drug development .
- The presence of the bromo functionality at position 4 makes this compound interesting for halogen exchange or coupling chemistry. Researchers have explored its derivatives for antiviral and anticancer activities. Further studies could reveal its potential in drug development .
- Thiophene derivatives are versatile building blocks in heterocyclic chemistry. This compound’s amide group at position 2 allows for easy functionalization, making it useful for designing novel heterocycles. Medicinal chemists can explore its derivatives for potential drug candidates .
- Functionalized thiophenes find applications in materials science. Researchers can use this compound to modify surfaces, create self-assembled monolayers, or enhance material properties. Its reactivity and ease of derivatization make it a valuable tool in surface science .
- Brominated thiophenes can serve as ligands or catalysts in various reactions. Researchers may explore their use in cross-coupling reactions, C-H activation, or other transformations. The presence of the bromo group provides a convenient handle for further functionalization .
Organic Electronics and Optoelectronics
Radiopharmaceuticals and Positron Emission Tomography (PET)
Antiviral and Anticancer Research
Heterocycle Synthesis and Medicinal Chemistry
Materials Science and Surface Modification
Catalysis and Synthetic Methodology
properties
IUPAC Name |
5-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3S/c1-20-9-4-2-8(3-5-9)13-17-18-14(21-13)16-12(19)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPPOKRESPIWRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
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